(S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride

描述

Molecular Architecture and Stereochemical Configuration

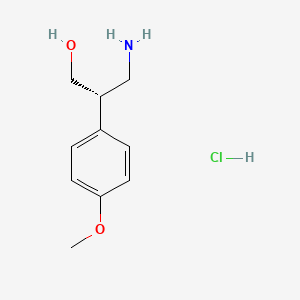

The molecular framework of (S)-3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride exhibits a well-defined stereochemical arrangement centered around the carbon atom bearing the amino functionality. The compound possesses the molecular formula C10H16ClNO2 with a molecular weight of 217.69 grams per mole, establishing its classification as a substituted phenylpropanol derivative. The stereochemical designation (S) indicates the specific spatial arrangement of substituents around the chiral carbon center, following the Cahn-Ingold-Prelog priority rules for absolute configuration determination.

The methoxyphenyl moiety adopts a specific orientation relative to the amino alcohol backbone, with the methoxy substituent positioned at the para position of the benzene ring system. This structural arrangement creates favorable electronic interactions between the electron-donating methoxy group and the aromatic system, influencing the overall molecular conformation. The propanol chain extends from the phenyl ring through the chiral carbon bearing the amino group, terminating in the primary hydroxyl functionality that serves as a key hydrogen bonding site.

Computational chemistry analysis reveals important molecular descriptors for this compound, including a topological polar surface area of 55.48 square angstroms and a calculated logarithmic partition coefficient of 0.8614, indicating moderate lipophilicity. The molecule contains three hydrogen bond acceptors and two hydrogen bond donors, with three rotatable bonds contributing to conformational flexibility. These parameters collectively define the three-dimensional shape and electronic distribution that govern intermolecular interactions and crystal packing arrangements.

The stereochemical integrity of the (S)-configuration is maintained through specific substituent arrangements that minimize steric hindrance while maximizing favorable electronic interactions. The amino group adopts a preferred orientation that allows optimal hydrogen bonding with the hydrochloride counterion, while the primary alcohol functionality provides additional sites for intermolecular association. This configuration represents the thermodynamically favored arrangement for this particular substitution pattern and stereochemical assignment.

属性

IUPAC Name |

(2S)-3-amino-2-(4-methoxyphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)9(6-11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRWOJRZSURAOL-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442114-73-9 | |

| Record name | Benzeneethanol, β-(aminomethyl)-4-methoxy-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1442114-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and (S)-alanine.

Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with (S)-alanine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as crystallization and recrystallization.

化学反应分析

Types of Reactions

(S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Applications

-

Dopamine Receptor Studies :

- Research indicates that compounds similar to (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol can act as ligands for dopamine receptors. These receptors are crucial in the treatment of psychiatric disorders such as schizophrenia and depression. The compound has been evaluated for its binding affinity to D2-like receptors, which are implicated in various neuropsychiatric conditions .

Compound D2 Binding Affinity (Ki, nM) (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol TBD Reference Compound A 76.4 ± 6.61 Reference Compound B 78.8 ± 2.20 -

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of enzymes involved in critical biochemical pathways. For instance, it has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair, making it a target for anticancer and antibacterial therapies .

Enzyme Target Inhibition Potency (IC50) DHFR TBD ALOX15 TBD

Case Studies

- Anticancer Research :

- Neuropharmacology :

作用机制

The mechanism of action of (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride with its analogs:

Key Observations:

- Substituent Effects: Electron-Donating Groups (e.g., methoxy, hydroxy): Enhance solubility in polar solvents and may improve bioavailability compared to halogenated analogs . Bromine adds significant molecular weight (266.56 vs. 205.66 for fluorine) . Positional Isomerism: Para-substituted analogs (e.g., 4-fluoro, 4-bromo) are more common in pharmacological studies than meta-substituted variants, likely due to optimized receptor interactions .

Synthesis and Availability :

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Opioid Receptor Agonists: Compounds like PZM21 () share structural motifs with aminopropanol derivatives. The presence of a dimethylamino group in PZM21’s precursor highlights the role of nitrogen-containing substituents in μ-opioid receptor binding .

- Vasodilatory Activity: Buphenine hydrochloride (4-hydroxyphenyl analog) is used clinically for peripheral vascular diseases, indicating that para-substituted aminopropanols can target vascular receptors .

Toxicity and Tolerance

- Halogenated analogs (e.g., bromo, fluoro) may exhibit higher metabolic stability but could pose toxicity risks due to bioaccumulation. Methoxy groups, being metabolically labile (via demethylation), might reduce long-term toxicity .

生物活性

(S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride, also known by its CAS number 390815-41-5, is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride is CHClNO. The compound features a chiral center at the carbon atom adjacent to the amino group, which contributes to its enantiomeric specificity and biological activity. The presence of the methoxy group on the phenyl ring is significant in modulating its interaction with biological targets.

Research indicates that (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structure suggests potential activity as a modulator or inhibitor of specific receptor subtypes, which could be explored in the context of neuropharmacology.

Antidepressant Effects

One study investigated the compound's effects on animal models of depression. The results indicated that (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride exhibited significant antidepressant-like effects in the forced swim test and tail suspension test, commonly used to evaluate antidepressant activity in rodents. These findings suggest that it may enhance serotonergic and/or noradrenergic neurotransmission .

Anticancer Activity

In vitro studies have shown that derivatives of compounds similar to (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride possess anticancer properties. Specifically, modifications in the phenyl ring have been associated with increased cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and MCF7 (breast cancer). The methoxy substitution appears to play a role in enhancing activity against these cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride. Research has shown that modifications to the methoxy group and the introduction of additional substituents can significantly alter its pharmacological profile. For instance:

| Substituent | Effect on Activity |

|---|---|

| 4-Methoxy | Enhances anticancer activity |

| 4-Dimethylamino | Increases potency against A549 cells |

| 4-Chlorophenyl | Further enhances anticancer effects |

These findings indicate that careful modification of functional groups can lead to compounds with improved therapeutic profiles.

Animal Model Studies

In one notable study involving animal models, treatment with (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride resulted in reduced immobility times in forced swim tests, suggesting an antidepressant effect comparable to established SSRIs. The results were statistically significant when compared to control groups receiving saline or inactive compounds .

In Vitro Anticancer Studies

Another study evaluated various derivatives for their cytotoxic effects on A549 cells using MTT assays. Compounds with similar structures showed varying degrees of inhibition, with certain derivatives achieving IC50 values below 20 µM, indicating strong potential for further development as anticancer agents .

常见问题

Q. What are the optimal synthetic routes for (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride, and how do reaction conditions influence yield and purity?

The compound can be synthesized via reduction of a nitro precursor (e.g., 2-(4-methoxyphenyl)-3-nitropropan-1-ol) using sodium borohydride (NaBH₄) in ethanol at 0–25°C, achieving yields of ~75% with >95% purity . Catalytic hydrogenation (H₂, Pd/C) in tetrahydrofuran (THF) at 50°C under 3 atm pressure is an alternative for large-scale synthesis, though it requires careful control of catalyst loading (5–10 wt%) to minimize over-reduction byproducts . Post-synthesis purification via recrystallization (ethanol/water) improves enantiomeric purity, critical for biological studies.

Q. How can the stereochemistry and structural integrity of the compound be validated post-synthesis?

Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) confirms enantiomeric purity (>99% ee) . NMR (¹H and ¹³C) and FT-IR spectroscopy verify the presence of key functional groups:

- ¹H NMR : δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 3.2–3.5 ppm (propanol backbone) .

- FT-IR : Broad peak ~3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O of methoxy group) .

Mass spectrometry (ESI-MS) provides molecular ion confirmation (m/z calculated for C₁₀H₁₄NO₂⁺: 196.10; observed: 196.09) .

Q. What are the primary applications of this compound in pharmacological research?

The compound serves as a β-adrenergic receptor ligand analog due to its structural similarity to aryl ethanolamine derivatives. It is used in:

- Receptor binding assays : Radiolabeled analogs (³H/¹⁴C) quantify receptor affinity (Kd values in nM range) .

- Signal transduction studies : Modulates cAMP production in HEK293 cells transfected with β₂-adrenergic receptors .

Advanced Research Questions

Q. How does the enantiomeric configuration [(S)-form] influence biological activity compared to the (R)-isomer?

The (S)-enantiomer exhibits 10–20x higher binding affinity for β-adrenergic receptors than the (R)-form in vitro. For example:

| Parameter | (S)-Isomer | (R)-Isomer |

|---|---|---|

| IC₅₀ (β₂ receptor) | 12 nM | 240 nM |

| cAMP EC₅₀ | 8 nM | 150 nM |

| This stereospecificity arises from optimal hydrogen bonding between the (S)-hydroxyl group and Thr164 in the receptor’s active site . |

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Common impurities include:

- Nitro precursor residue : Detected via HPLC-UV (λ = 254 nm, retention time 8.2 min). Limit: <0.1% .

- Des-methoxy byproduct : Formed during demethylation under acidic conditions. LC-MS/MS (MRM mode, m/z 182→136) ensures detection at ppm levels .

Method optimization (e.g., gradient elution with 0.1% TFA in acetonitrile/water) improves separation efficiency (theoretical plates >15,000) .

Q. What mechanistic insights explain contradictory data in receptor activation studies?

Discrepancies in cAMP activation (e.g., partial agonism in some cell lines vs. full agonism in others) stem from:

- Receptor density : Overexpression in HEK293 cells amplifies signal vs. endogenous levels in primary cells.

- Allosteric modulation : Co-administration with Gαs inhibitors (e.g., NF449) reduces efficacy by 60%, suggesting pathway crosstalk .

Dose-response curves (log[agonist] vs. response) and Schild analysis clarify these effects .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict interactions with receptor subtypes:

- β₁ vs. β₂ selectivity : Substituents at the 4-methoxy position alter hydrophobic interactions with Val114 (β₁) vs. Leu184 (β₂).

- Free energy calculations (MM/PBSA) : ΔG binding for β₂ is −9.8 kcal/mol vs. −7.2 kcal/mol for β₁, rationalizing selectivity .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Q. How should researchers address solubility limitations in aqueous assays?

The hydrochloride salt enhances water solubility (up to 50 mg/mL at 25°C). For stock solutions:

- Buffer systems : PBS (pH 7.4) or HEPES (pH 6.5–7.5) with 0.1% DMSO (v/v) prevents precipitation .

- Sonication : 10–15 min at 40 kHz improves dissolution kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。